1-Cyano-3-(1-methylethyl)guanidine 1-Cyano-3-(1-methylethyl)guanidine Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An intermediate commonly used for the synthesis of guanide derivatives. An Impurity in the synthesis of Chlorguanide
Brand Name: Vulcanchem
CAS No.: 44830-55-9
VCID: VC21347088
InChI: InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
SMILES: CC(C)N=C(N)NC#N
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol

1-Cyano-3-(1-methylethyl)guanidine

CAS No.: 44830-55-9

Cat. No.: VC21347088

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-Cyano-3-(1-methylethyl)guanidine - 44830-55-9

CAS No. 44830-55-9
Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
IUPAC Name 1-cyano-2-propan-2-ylguanidine
Standard InChI InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
Standard InChI Key SRUGWSFEPMKUAK-UHFFFAOYSA-N
SMILES CC(C)N=C(N)NC#N
Canonical SMILES CC(C)N=C(N)NC#N
Appearance Off-White Solid
Melting Point 87-89°C

Chemical Structure and Properties

1-Cyano-3-(1-methylethyl)guanidine possesses a distinctive chemical architecture characterized by a guanidine core with a cyano group and an isopropyl substitution. This structural configuration significantly influences the compound's chemical behavior, reactivity patterns, and biological interactions. The molecular formula is C5H10N4, with a calculated molecular weight of 126.16 g/mol .

Physical and Chemical Characteristics

The physical state of 1-Cyano-3-(1-methylethyl)guanidine is a white to off-white crystalline solid with a defined melting point range of 87-89°C . The compound demonstrates variable solubility across different solvents, exhibiting slight solubility in methanol while demonstrating better dissolution in dimethyl sulfoxide (DMSO) . These solubility characteristics influence its behavior in chemical reactions, analytical procedures, and potential pharmacokinetic properties.

The chemical reactivity of 1-Cyano-3-(1-methylethyl)guanidine is predominantly determined by its functional groups. The guanidine moiety is known for its capacity to participate in hydrogen bonding interactions and form charged states under various pH conditions, enhancing its potential to interact with biological targets such as enzymes, receptors, and nucleic acids. The cyano group contributes additional reactivity characteristics, potentially allowing the compound to participate in numerous chemical transformations and biological pathways.

Structural Data and Identifiers

Precise structural information for 1-Cyano-3-(1-methylethyl)guanidine is essential for its unambiguous identification in scientific literature and regulatory documentation. The following table presents the key structural identifiers associated with this compound:

Structural IdentifierValue
IUPAC Name1-cyano-2-propan-2-ylguanidine
InChIInChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9)
InChI KeySRUGWSFEPMKUAK-UHFFFAOYSA-N
Canonical SMILESCC(C)N=C(N)NC#N
CAS Number44830-55-9
DSSTOX Substance IDDTXSID60196317

Synthesis and Applications

The synthesis pathways and practical applications of 1-Cyano-3-(1-methylethyl)guanidine are of considerable interest in pharmaceutical research due to its role as both an intermediate compound and an identified impurity in commercially important drugs.

Pharmaceutical Applications

In the pharmaceutical sector, 1-Cyano-3-(1-methylethyl)guanidine serves multiple important functions. It is utilized as a pharmaceutical secondary standard for quality control applications, providing laboratories and manufacturers with a reliable reference material for analytical method development and validation. This application is particularly valuable for ensuring consistency and accuracy in pharmaceutical testing and analysis.

Additionally, its identification as an impurity in antimalarial formulations has led to the development of specific analytical methods for its detection and quantification in pharmaceutical products. These methods are essential for regulatory compliance and ensuring that impurity levels remain within acceptable limits, thereby safeguarding product quality and patient safety.

Biological Activities

The biological profile of 1-Cyano-3-(1-methylethyl)guanidine is of particular interest due to its structural relationship to compounds with established pharmacological effects and its presence as an impurity in clinically utilized antimalarial drugs.

Activity TypeDescriptionRelevance to 1-Cyano-3-(1-methylethyl)guanidine
DNA Minor Groove BindingSome guanidine compounds can interact with DNA through minor groove bindingStructural features suggest potential for similar interactions
Kinase InhibitionGuanidine derivatives may function as inhibitors of various kinasesMay contribute to biological effects through enzyme inhibition
α2-Adrenergic Receptor AntagonismCertain guanidines show activity as α2-adrenergic receptor antagonistsPossible mechanism for additional pharmacological effects
Antimalarial ActivityPotential activity as a metabolite or degradation product of proguanilSpecific efficacy requires further investigation

Toxicological Considerations

The presence of 1-Cyano-3-(1-methylethyl)guanidine as an impurity in pharmaceutical formulations necessitates careful evaluation of its toxicological profile. Research has focused on understanding both the formation pathways and potential adverse effects associated with this compound to ensure drug safety. While specific toxicological data for 1-Cyano-3-(1-methylethyl)guanidine is limited in the available search results, its classification with a WGK (Wassergefährdungsklasse or Water Hazard Class) Germany rating of 3 suggests a high potential for water hazard , indicating environmental concerns that warrant consideration.

Comprehensive toxicological assessment would typically include evaluations of acute toxicity, genotoxicity, reproductive toxicity, and long-term exposure effects. Such data would be essential for establishing acceptable limits for this impurity in pharmaceutical products and ensuring patient safety.

Analytical Methods for Detection

The development and validation of analytical methods for detecting and quantifying 1-Cyano-3-(1-methylethyl)guanidine in pharmaceutical preparations is a critical aspect of quality control and regulatory compliance in drug manufacturing.

Spectroscopic Methods

Complementary to chromatographic approaches, spectroscopic techniques may also play a valuable role in the identification and structural confirmation of 1-Cyano-3-(1-methylethyl)guanidine. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, while Infrared (IR) spectroscopy could confirm the presence of characteristic functional groups including the cyano and guanidine moieties.

These spectroscopic methods, combined with chromatographic techniques, would establish a comprehensive analytical framework for impurity profiling, enabling manufacturers to monitor and control 1-Cyano-3-(1-methylethyl)guanidine levels in pharmaceutical products with high confidence.

SupplierProduct NumberProduct NamePackagingPrice (USD)
Sigma-AldrichPHR3115Proguanil Related Compound A50mg$602
Sigma-Aldrich1568028Proguanil Related Compound A25mg$682
TRCC9558001-Cyano-3-isopropylguanidine25mg$95
Usbiological2687471-Cyano-3-isopropylguanidine25mg$419
Biosynth CarbosynthFC206181-Cyano-3-isopropylguanidine100mg$425

The significant price variation observed among different suppliers may reflect differences in purity specifications, certification status (e.g., pharmaceutical secondary standard versus research grade), and manufacturing processes. The relatively high cost compared to many research chemicals underscores its specialized role in pharmaceutical applications and quality control.

Research Case Studies and Findings

Scientific investigations involving 1-Cyano-3-(1-methylethyl)guanidine have primarily centered on its role as an impurity in pharmaceutical formulations, with particular emphasis on detection methodologies, formation mechanisms, and potential impacts on drug quality and safety.

Degradation Pathway Analysis

Investigations exploring the degradation mechanisms of proguanil hydrochloride have identified specific conditions under which 1-Cyano-3-(1-methylethyl)guanidine forms as a degradation product. These studies provide critical insights into factors affecting the stability of proguanil hydrochloride under various storage, manufacturing, and environmental conditions.

By elucidating the chemical pathways leading to 1-Cyano-3-(1-methylethyl)guanidine formation, researchers have established a foundation for developing strategies to minimize its generation during manufacturing and storage. Such approaches might include process modifications, formulation adjustments, or specialized packaging to enhance product stability and extend shelf life.

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